molecular formula Ge3N4 B080190 氮化锗 CAS No. 12065-36-0

氮化锗

货号 B080190
CAS 编号: 12065-36-0
分子量: 273.9 g/mol
InChI 键: BIXHRBFZLLFBFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Germanium Nitride is an inorganic compound with the chemical formula Ge3N4 . It does not occur naturally and can be produced by reacting germanium with ammonia . It is used as a passivation layer for germanium-based radiation detectors .


Synthesis Analysis

Germanium Nitride can be synthesized through the reaction of germanium and ammonia . A study on the synthesis of nanoparticles has shown that germanium nanoparticles can be prepared by the disproportionation reaction of metastable Ge(I)X solutions .


Molecular Structure Analysis

In its pure state, Germanium Nitride is a colorless, inert solid that crystallizes in many polymorphs . The most stable is the trigonal β-form (space group P 31 c). In this structure, the germanium atoms are tetrahedrally coordinated while the nitrogen atoms are trigonal planar . The γ-form, which forms under high pressure, has a spinel structure .


Chemical Reactions Analysis

The reaction of Zn2GeO4 with NH3 produces zinc germanium oxide nitrides, and ultimately approach stoichiometric ZnGeN2 . The reaction mechanism is dominated by Zn and O extrusion .


Physical And Chemical Properties Analysis

Germanium Nitride is a light brown powder with a density of 5.25 g/cm3 . It decomposes at a boiling point of 900 °C . The physical and electrical properties of plasma nitrided germanium oxynitride (GeON) and silicon oxynitride (SiON) layers have been studied .

科学研究应用

Optoelectronics

Germanium nitride has been used in the manufacture of advanced Germanium-On-Insulator with integrated Silicon Nitride (GOIN) stripes as light waveguides for Ge photonic devices . The integration of GOIN stripes imposes a larger tensile strain to the bonded Ge layer, which can be used to tailor the bandgap of Ge material for short wave length infrared application .

Tunable Band Gap Materials

Ternary silicon germanium nitrides are predicted to have a band gap that decreases as the germanium:silicon ratio increases . The band gap is indirect for the silicon-rich compounds but becomes direct as the germanium content increases, due to greater mixing of s and p states in the conduction band . This effect of band gap tunability has potential applications in semiconducting materials where the band gap can be tuned by controlling the composition .

Aeronomical Applications

The near-infrared (NIR) region is ideal for the study of molecular line and band emission, as well as low energy atomic transitions . A germanium-based detector used in conjunction with an infrared optimized Fabry-Perot spectrometer has been developed for aeronomical applications .

Semiconductor Devices

The reactions of germanium with oxygen and nitrogen have been studied, with emphasis on the relationship between the structure and electronic properties of the oxide and nitride films formed on single crystal germanium surfaces under different processing conditions . This has applications in the development of semiconductor devices .

Electronic Structure

First-principles calculations based on density-functional theory and the local-density approximation have been used to investigate structural, electronic, and optical properties of α, β, and γ phases of germanium nitride (Ge3N4) . β-Ge3N4 was found to be the most stable among the three structures, and it has a very small lattice mismatch with Ge, indicating that it could be grown epitaxially on Ge . This has potential applications in the development of gate dielectrics .

作用机制

Target of Action

Germanium nitride (Ge3N4) is an inorganic compound . Its primary targets are germanium and ammonia, which react to form Ge3N4 . The germanium atoms in Ge3N4 are tetrahedrally coordinated, while the nitrogen atoms are trigonal planar .

Mode of Action

The interaction of Ge3N4 with its targets results in a change in the band gap of the compound. Ternary silicon germanium nitrides with compositions of both Si1−xGexN and (Si1−xGex)3N4 are predicted to have a band gap that decreases as the germanium:silicon ratio increases . This is due to greater mixing of s and p states in the conduction band .

Biochemical Pathways

Germanium itself is a vital ultra-microelement that participates in the fundamental biochemical reactions of a living cell, determining the broadest range of biological activity in its compounds .

Pharmacokinetics

The properties of ge3n4, such as its density and boiling point, may impact its bioavailability .

Result of Action

The result of Ge3N4’s action is the formation of a compound with a tunable band gap, which can be controlled by adjusting the germanium:silicon ratio . This property makes Ge3N4 and similar compounds a class of semiconducting materials with tunable band gaps .

Action Environment

The action of Ge3N4 can be influenced by environmental factors. For example, the formation of Ge3N4 requires the reaction of germanium and ammonia . Additionally, the band gap of Ge3N4 can be tuned by controlling the composition of the compound, which can be influenced by the environment in which the compound is synthesized .

安全和危害

Germanium Nitride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

属性

InChI

InChI=1S/Ge3N4/c4-1-7(2-5)3-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHRBFZLLFBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Ge]N([Ge]#N)[Ge]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ge3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germanium nitride

CAS RN

12065-36-0
Record name Germanium nitride (Ge3N4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Q & A

Q1: What is the molecular formula and weight of germanium nitride?

A1: The molecular formula of germanium nitride is Ge3N4. Its molecular weight is approximately 249.55 g/mol.

Q2: What are the different polymorphs of germanium nitride?

A2: Germanium nitride exists in three main polymorphs: α-Ge3N4, β-Ge3N4, and γ-Ge3N4. [] α- and β-Ge3N4 adopt hexagonal structures, while γ-Ge3N4 exhibits a cubic spinel structure. [, ]

Q3: How does the presence of germanium nitride affect the surface roughness of germanium substrates?

A3: While germanium nitride layers are thermally more stable than germanium oxide (GeO2) layers, they are susceptible to degradation in humid environments. This reaction with hydroxyl groups leads to the conversion of Ge–N bonds to Ge–O bonds, forming a GeO2 layer and significantly increasing surface roughness due to the formation of GeO2 islands. []

Q4: Can the dielectric constant of silicon germanium nitride be tuned?

A4: Yes, both the high-frequency and static dielectric constants of silicon germanium nitrides increase with increasing germanium concentration. This allows for tunable dielectric properties in these materials. []

Q5: What is the stability of germanium nitride in humid environments?

A5: Germanium nitride degrades in humid air, with hydroxyl groups reacting with Ge-N bonds to form Ge-O bonds. This process can lead to the complete conversion of Ge3N4 to GeO2 within hours, even at room temperature under high humidity conditions. []

Q6: How does germanium nitride compare to germanium oxide in terms of stability for Ge-based devices?

A6: Although Ge3N4 possesses superior thermal stability compared to GeO2, its susceptibility to humidity requires careful consideration during device fabrication. []

Q7: What role does germanium nitride play in improving adhesion in semiconductor devices?

A7: A germanium-containing layer, such as germanium nitride, can significantly improve the adhesion of poorly adherent layers (e.g., silicon nitride, silicon dioxide) to copper interconnects. This enhancement prevents delamination and ensures device integrity. []

Q8: Can germanium nitride be used as a gate insulator for transistors?

A8: Yes, germanium nitride has been investigated as a potential gate insulator for transistors. Studies have explored its deposition on indium phosphide (InP) substrates for InP metal-insulator-semiconductor field-effect transistors (MISFETs). [] The use of a germanium nitride passivation layer in gallium arsenide (GaAs) metal-oxide-semiconductor capacitors (MOSCAPs) has also been shown to improve interface quality and reduce trap densities. []

Q9: How does the addition of a germanium nitride interfacial layer affect chalcogenide random access memory (CRAM) devices?

A9: Incorporating a germanium nitride interfacial layer in CRAM devices has been shown to improve performance. The layer's excellent interfacial properties, high electrical resistivity, and low thermal conductivity contribute to a lower threshold voltage during operation. []

Q10: Does germanium nitride exhibit photocatalytic activity?

A10: Yes, β-Ge3N4, when loaded with a RuO2 cocatalyst, exhibits photocatalytic activity for overall water splitting under ultraviolet irradiation. The activity and stability of the catalyst are influenced by its crystallinity, with higher crystallinity leading to improved performance and reduced self-decomposition. []

Q11: Have there been any computational studies on the electronic structure of germanium nitride?

A11: Yes, first-principles calculations based on density functional theory (DFT) have been used to investigate the structural, electronic, and optical properties of different germanium nitride polymorphs. [] These studies provide insights into the electronic band structure, band gap, and dielectric constants of these materials.

Q12: What do DFT calculations reveal about the potential of germanium nitride as a gate dielectric?

A12: DFT calculations suggest that both the band gap and static dielectric constants of germanium nitride (similar to silicon nitride) could meet the requirements for gate dielectrics in germanium-based field-effect transistors. []

Q13: Can computational methods be used to predict the crystal structures of germanium nitrides and phosphides?

A13: Yes, computational approaches, such as ab initio calculations, can be employed to predict the crystal structures of germanium nitrides and phosphides. These predictions are based on identifying trends in local bonding environments within optimized structures of known binary compounds. []

Q14: Have there been any studies on the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films using computational methods?

A14: Yes, reverse Monte Carlo refinement based on experimental electron diffraction data, combined with DFT molecular dynamics simulations, has been used to investigate the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films used in phase-change memory applications. [] This research sheds light on the role of nitrogen doping in modifying the structural and electronic properties of these materials.

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